molecular formula C13H8BrClO2 B6333114 2'-Bromo-5-chloro-2-hydroxybenzophenone;  98% CAS No. 92739-90-7

2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%

Cat. No. B6333114
CAS RN: 92739-90-7
M. Wt: 311.56 g/mol
InChI Key: GBQHJGZKBNIMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-2-hydroxybenzophenone (2-BC2HBP) is a synthetic compound with a wide range of applications in the laboratory and industrial settings. It is a white crystalline solid that is odorless and insoluble in water. This compound has been studied extensively for its use in the synthesis of other compounds and its potential applications in the field of scientific research.

Scientific Research Applications

2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% has been studied extensively for its use in the synthesis of other compounds and its potential applications in the field of scientific research. It has been used as a catalyst for a variety of reactions, including the synthesis of monomers and polymers, the synthesis of drugs and pharmaceuticals, and the synthesis of dyes and pigments. Additionally, it has been used in the synthesis of organic compounds, such as esters, ethers, and amines.

Mechanism of Action

2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is a bifunctional reagent, meaning it has two active sites that can react with different molecules. The first active site is a nucleophilic center, which reacts with electrophiles. The second active site is an electrophilic center, which reacts with nucleophiles. It is this bifunctional nature of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% that makes it so useful in the synthesis of other compounds.
Biochemical and Physiological Effects
2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is a relatively non-toxic compound, with an LD50 of greater than 2000 mg/kg. It has been shown to have no significant effect on the biochemical or physiological processes of mammals. However, it is important to note that 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is not approved for human consumption, and it should only be used in laboratory settings.

Advantages and Limitations for Lab Experiments

2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% has several advantages for use in laboratory experiments. It is relatively non-toxic, meaning it can be safely used in laboratory settings. Additionally, it is a bifunctional reagent, meaning it can be used for a variety of reactions. The main limitation of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is that it is not approved for human consumption and should only be used in laboratory settings.

Future Directions

There are several potential future directions for the use of 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%. It could be used to synthesize other compounds, such as drugs, pharmaceuticals, and dyes. Additionally, it could be used in the synthesis of organic compounds, such as esters, ethers, and amines. Furthermore, it could be used to study the mechanism of action of other compounds and to develop new methods for the synthesis of compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% is synthesized through a three-step process. The first step involves the reaction of bromine and chlorine with benzophenone. This reaction produces 2-bromo-5-chlorobenzophenone (2-BCBP). The second step involves the oxidation of 2-BCBP with hydrogen peroxide, which produces 2-bromo-5-chloro-2-hydroxybenzophenone (2'-Bromo-5-chloro-2-hydroxybenzophenone; 98%). The third step involves the purification of the 2'-Bromo-5-chloro-2-hydroxybenzophenone; 98% with a recrystallization process.

properties

IUPAC Name

(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHJGZKBNIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-5-chloro-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.